An In-depth Technical Guide to the Fundamental Properties of Triethyl Orthoacetate
An In-depth Technical Guide to the Fundamental Properties of Triethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl orthoacetate (TEOA), systematically named 1,1,1-triethoxyethane, is a versatile orthoester widely employed in organic synthesis. This guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic data, and essential safety and handling information. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and key applications, including the Johnson-Claisen rearrangement and its use as a dehydrating agent in esterification reactions. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development and other areas of chemical synthesis.
Chemical and Physical Properties
Triethyl orthoacetate is a colorless to pale yellow liquid with a characteristic pungent odor.[1][2] It is the triethyl ester of orthoacetic acid.[3] Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Identifiers | ||
| CAS Number | 78-39-7 | [1][4][5] |
| IUPAC Name | 1,1,1-Triethoxyethane | [4][6] |
| Molecular Formula | C₈H₁₈O₃ | [1][4] |
| Molecular Weight | 162.23 g/mol | [1][5] |
| InChI Key | NDQXKKFRNOPRDW-UHFFFAOYSA-N | [4] |
| SMILES | CCOC(C)(OCC)OCC | [4] |
| Physical Properties | ||
| Appearance | Colorless to pale yellow liquid | [7][8] |
| Boiling Point | 142 °C (at 1013 hPa) | [4][5] |
| Density | 0.885 g/mL (at 25 °C) | [1][4][5] |
| Refractive Index (n²⁰/D) | 1.396 | [1][5] |
| Flash Point | 39 °C (102.2 °F) | [5] |
| Vapor Pressure | 3.4 hPa (at 20 °C) | |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). Slightly soluble in water. | [1][3] |
| Safety Information | ||
| Hazard Class | Flammable liquid (Category 3) | [5] |
| Hazard Statements | H226: Flammable liquid and vapor. | |
| Precautionary Statements | P210, P233, P240, P241, P242, P243 | [5] |
Spectroscopic Data
The structural characterization of triethyl orthoacetate is well-documented through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of triethyl orthoacetate displays characteristic signals for the ethyl and methyl protons. The ethoxy groups show a quartet around 3.5 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃). The methyl group directly attached to the central carbon gives a singlet around 1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments in the molecule. The central quaternary carbon (C(OEt)₃) appears around 115 ppm. The methylene (B1212753) carbons of the ethoxy groups (O-CH₂) are observed around 58 ppm, while the methyl carbons of the ethoxy groups (CH₃) are found at approximately 15 ppm. The methyl group attached to the central carbon resonates around 22 ppm.
Mass Spectrometry (MS)
The mass spectrum of triethyl orthoacetate provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 162. Common fragments correspond to the loss of ethoxy groups and other characteristic cleavages.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and key reactions involving triethyl orthoacetate.
Synthesis of Triethyl Orthoacetate
This protocol is based on the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid.[1]
Materials:
-
Absolute Ethanol (B145695)
-
Decalin (solvent)
-
Anhydrous Hydrogen Chloride (gas)
-
Sodium Ethylate solution (20% in ethanol)
-
Methyl Red indicator
-
Silver Nitrate (for titration)
Procedure:
-
Dissolve 410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of absolute ethanol in 900 g of decalin in a suitable reaction vessel.
-
Cool the mixture to -10 °C with stirring.
-
Introduce 383 g (10.5 moles) of anhydrous hydrogen chloride gas into the solution over approximately 80 minutes, maintaining the temperature below 7 °C.
-
After the addition of HCl is complete, warm the reaction mixture to 30 °C. The imidoethyl ester hydrochloride will start to crystallize after about 2.5 hours.
-
Continue stirring at 30 °C for an additional 11 hours.
-
Add 1150 g (25 moles) of absolute ethanol to the reaction mixture.
-
Neutralize the mixture with a 20% solution of sodium ethylate in ethanol using methyl red as an indicator.
-
After neutralization, raise the temperature to 35 °C and stir for 5 hours.
-
Cool the mixture to 10 °C to precipitate ammonium (B1175870) chloride.
-
Separate the ammonium chloride by centrifugation and wash the solid with decalin.
-
Combine the filtrates and determine the chloride ion concentration by titration with silver nitrate.
-
Add a slight excess of a 20% sodium ethylate solution in ethanol to the combined filtrates.
-
Purify the resulting solution by vacuum distillation through a packed column to obtain triethyl orthoacetate (boiling point 66-68 °C at 41 Torr).[1]
Purification by Fractional Distillation
Fractional distillation is an effective method for purifying triethyl orthoacetate from impurities with close boiling points.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
Place the crude triethyl orthoacetate into the round-bottom flask along with a few boiling chips.
-
Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Collect the fraction that distills at the boiling point of triethyl orthoacetate (142 °C at atmospheric pressure).
-
Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.
Johnson-Claisen Rearrangement
This protocol describes a typical Johnson-Claisen rearrangement using triethyl orthoacetate and an allylic alcohol.[5]
Materials:
-
Allylic alcohol (e.g., 3-methyl-2-buten-1-ol)
-
Triethyl orthoacetate (in excess, 5-10 equivalents)
-
Propionic acid (catalytic amount, 0.1-0.3 equivalents)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 equivalent).
-
Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).
-
Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoacetate and any solvent under reduced pressure.
-
Purify the resulting γ,δ-unsaturated ester by column chromatography or distillation.
Esterification of Carboxylic Acids
Triethyl orthoacetate can be used as both a reagent and a dehydrating agent for the esterification of carboxylic acids.
Materials:
-
Carboxylic acid (e.g., L-proline)
-
Triethyl orthoacetate
-
Toluene (B28343) (solvent)
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (1 equivalent) and triethyl orthoacetate (2 equivalents) in toluene.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, remove the toluene under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., chloroform) and filter through a short plug of silica (B1680970) gel to remove any non-polar impurities.
-
Remove the solvent in vacuo to obtain the corresponding ethyl ester.
Reactivity and Applications
Triethyl orthoacetate is a valuable reagent in organic synthesis due to its unique reactivity.
Johnson-Claisen Rearrangement
One of the most significant applications of triethyl orthoacetate is in the Johnson-Claisen rearrangement. This reaction involves the[5][5]-sigmatropic rearrangement of an intermediate ketene (B1206846) acetal, formed in situ from an allylic alcohol and triethyl orthoacetate, to yield a γ,δ-unsaturated ester. This reaction is a powerful tool for carbon-carbon bond formation.
Caption: Logical workflow of the Johnson-Claisen rearrangement.
Dehydrating Agent and Esterification
Triethyl orthoacetate serves as an efficient dehydrating agent in various reactions, particularly in esterifications.[4] It reacts with water to form ethyl acetate and ethanol, effectively removing water from the reaction mixture and driving the equilibrium towards the formation of the ester product.
Caption: Role of TEOA in esterification as a dehydrating agent.
Safety and Handling
Triethyl orthoacetate is a flammable liquid and should be handled with appropriate safety precautions.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use a dry chemical, foam, or carbon dioxide fire extinguisher.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Triethyl orthoacetate is a fundamental reagent in organic chemistry with a well-defined set of properties and a broad range of applications. Its utility in the Johnson-Claisen rearrangement for C-C bond formation and its role as a dehydrating agent in esterification reactions make it an indispensable tool for synthetic chemists. This guide provides the essential data and detailed protocols necessary for its safe and effective use in a research and development setting.
References
- 1. Triethyl orthoacetate | C8H18O3 | CID 66221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. Triethyl orthoacetate(78-39-7) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Efficient esterification of carboxylic acids and phosphonic acids with trialkyl orthoacetate in ionic liquid-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 6. aidic.it [aidic.it]
- 7. vlab.amrita.edu [vlab.amrita.edu]
- 8. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
